molecular formula C18H20BFO3 B2994786 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1414357-28-0

2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2994786
CAS RN: 1414357-28-0
M. Wt: 314.16
InChI Key: HFMYZUIMVHTPNS-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as (2-Fluoro-4-phenoxyphenyl)boronic acid . It has a molecular weight of 232.02 and is typically found in a white to yellow solid form .


Molecular Structure Analysis

The molecular formula of this compound is C12H10BFO3 . The InChI code is 1S/C12H10BFO3/c14-12-8-10 (6-7-11 (12)13 (15)16)17-9-4-2-1-3-5-9/h1-8,15-16H .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 232.02 , and its molecular formula is C12H10BFO3 .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for the compound 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , but the available information does not detail unique applications in different fields. The search results mention its use in synthetic methods for preparation of fluorinated pyridines and derivatives which are of interest as potential imaging agents for various biological applications , but do not provide six to eight unique applications as requested.

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2-fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMYZUIMVHTPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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